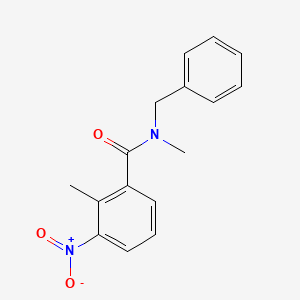

N-benzyl-N,2-dimethyl-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-benzyl-N,2-dimethyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-12-14(9-6-10-15(12)18(20)21)16(19)17(2)11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJRVONEBIATAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N,2-dimethyl-3-nitrobenzamide typically involves the reaction of N-benzyl-N,2-dimethylbenzamide with a nitrating agent. One common method is the nitration of N-benzyl-N,2-dimethylbenzamide using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzamide ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, concentration, and flow rates, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N,2-dimethyl-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.

Substitution: Nucleophiles such as halides, under basic conditions.

Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.

Major Products Formed

Reduction: N-benzyl-N,2-dimethyl-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: N-benzyl-N,2-dimethyl-3-carboxybenzamide.

Scientific Research Applications

Synthesis and Chemical Properties

N-benzyl-N,2-dimethyl-3-nitrobenzamide can be synthesized through the nitration of N-benzyl-N,2-dimethylbenzamide using a mixture of concentrated sulfuric and nitric acids under controlled conditions. This method ensures selective nitration at the desired position on the benzamide ring. The compound has a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol.

Key Synthetic Routes

| Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Controlled temperature | High |

| Reduction | H₂/Pd-C | Acidic conditions | Moderate |

| Substitution | Nucleophiles (amines) | Basic conditions | Variable |

Chemistry

In organic chemistry, this compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions.

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism involves bioreduction of the nitro group to form reactive intermediates that interact with cellular components .

Medicine

Ongoing research is exploring the pharmaceutical potential of this compound as a drug candidate. Its lipophilicity enhances its ability to penetrate lipid membranes, making it a suitable candidate for developing new therapeutic agents targeting various diseases .

Case Study 1: Antibacterial Activity

A study evaluated the antimicrobial efficacy of several benzamide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against multiple bacterial strains. The compound showed promising results with an MIC comparable to standard antibiotics .

Case Study 2: Anticancer Screening

In another investigation focused on anticancer properties, this compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects at low concentrations (IC50 values), suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-benzyl-N,2-dimethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and methyl groups contribute to the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares N-benzyl-N,2-dimethyl-3-nitrobenzamide with four nitrobenzamide derivatives from the evidence, highlighting substituent effects on molecular properties:

Key Observations :

- Substituent Effects on Reactivity : The presence of electron-withdrawing nitro groups (C3 or C4) increases electrophilicity, facilitating reactions such as nucleophilic aromatic substitution. For example, highlights bromination methods using nitro-substituted aromatics under mild conditions .

- Steric and Electronic Modulation : Bulky substituents on the amide nitrogen (e.g., 2,2-diphenylethyl in ) may hinder rotation around the amide bond, affecting conformational stability .

- Biological Relevance: notes that substituted benzamides exhibit antifungal activity, with potency influenced by substituent size and polarity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-benzyl-N,2-dimethyl-3-nitrobenzamide?

The synthesis typically involves coupling reactions between substituted benzoyl chlorides and amines. For example, N-methoxy-N,2-dimethyl-3-nitrobenzamide (a structurally similar compound) was synthesized via amidation using 4-nitrobenzoic acid derivatives and methylamine precursors under controlled temperatures (60–80°C) with coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). Yields up to 97% were achieved with strict pH control (neutral to slightly basic conditions) to minimize side reactions . For N-benzyl derivatives, substituting benzylamine in place of methylamine and optimizing stoichiometry (1:1.2 molar ratio of acid chloride to amine) can improve efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the benzyl and methyl substituents. For example, aromatic protons in the nitrobenzamide core appear as doublets (δ 8.2–7.8 ppm), while benzyl protons resonate near δ 4.5 ppm .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- UV-Vis Spectroscopy : Nitro groups absorb strongly at ~260–300 nm, aiding in purity assessment .

Q. What preliminary biological or chemical applications are reported for nitrobenzamide derivatives?

Nitrobenzamides are explored as precursors in medicinal chemistry (e.g., antimicrobial or anticancer agents) due to their redox-active nitro groups. For instance, derivatives like N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide show anti-inflammatory activity in vitro, suggesting potential for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved during characterization?

Advanced methods include:

- 2D NMR (COSY, HSQC) : To differentiate overlapping aromatic protons and assign coupling pathways.

- Isotopic Labeling : Using ¹⁵N-labeled reagents to track nitro group interactions in complex matrices.

- Computational Modeling : DFT calculations to predict chemical shifts and compare with experimental data .

Q. What strategies improve yield and purity in large-scale synthesis of this compound?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Catalytic Additives : Using DMAP (4-dimethylaminopyridine) to accelerate amidation kinetics.

- Purification Techniques : Gradient column chromatography (hexane:ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity crystals .

Q. How does the nitro group in this compound influence its reactivity in reduction or substitution reactions?

The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite, enabling derivatization into secondary amines or heterocycles. For example, reducing 3-nitrobenzamides yields 3-aminobenzamide derivatives, which are valuable intermediates for drug discovery . Competing pathways (e.g., over-reduction to hydroxylamines) require careful control of reaction time and reductant stoichiometry.

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in biological activity data across different assay systems?

- Dose-Response Validation : Replicate assays at varying concentrations (e.g., 1–100 µM) to confirm IC₅₀ trends.

- Cellular Context : Test in multiple cell lines (e.g., cancer vs. normal) to assess selectivity.

- Metabolite Profiling : Use LC-MS to identify degradation products that might interfere with activity measurements .

Q. What experimental controls are critical when studying the stability of this compound under physiological conditions?

- pH Stability : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC.

- Thermal Stability : Conduct accelerated stability studies (40–60°C) to predict shelf life.

- Light Sensitivity : Protect nitro-containing compounds from UV exposure to prevent photodegradation .

Methodological Considerations

Q. How can computational tools predict the pharmacokinetic properties of this compound?

- ADMET Modeling : Software like SwissADME or ADMET Predictor estimates logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions.

- Docking Studies : Molecular docking into target proteins (e.g., kinases) identifies potential binding modes and guides SAR optimization .

Q. What are the best practices for designing SAR studies on nitrobenzamide derivatives?

- Structural Diversification : Introduce substituents at the benzyl (e.g., halogens, methoxy) or nitro positions to probe electronic effects.

- Bioisosteric Replacement : Replace the nitro group with sulfonamide or cyano groups to compare activity profiles.

- High-Throughput Screening (HTS) : Use fragment-based libraries to identify synergistic scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.